molecular formula C16H14N4O2S B12000736 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B12000736
M. Wt: 326.4 g/mol
InChI Key: JPPLAWRMOSLQFA-LICLKQGHSA-N
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Description

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a triazole ring, a phenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . This reaction forms the imine linkage, which is a key feature of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

2.1. Condensation Reactions

The formation of the imine bond between the phenolic compound and the triazole derivative involves nucleophilic attack by the amine group (from the triazole) on the carbonyl carbon of the phenolic aldehyde, followed by elimination of water. This step is critical in forming the Schiff base structure.

2.2. Substitution Reactions

The sulfanyl group (-S-) on the triazole ring is highly reactive and may participate in:

  • Thiolation/Thioamidation : Reaction with thiourea or thioester precursors to form disulfides or thioamides.

  • Electrophilic Substitution : The electron-rich phenolic ring may undergo electrophilic aromatic substitution (e.g., nitration, bromination).

2.3. Stability and Degradation

The imine bond is susceptible to hydrolysis under acidic or basic conditions, leading to decomposition into the parent phenolic and triazole components.

3.1. Spectroscopic Methods

Technique Purpose Key Observations
¹H NMR Confirm imine proton (δ ~8–9 ppm), phenolic OH (δ ~5–6 ppm), and aromatic protons (δ ~6–8 ppm) .
IR Spectroscopy Identify imine (C=N stretch ~1600–1650 cm⁻¹) and sulfanyl (S-H stretch ~2500–2600 cm⁻¹).
Mass Spectrometry Confirm molecular weight and fragmentation patterns (e.g., loss of phenolic fragment) .

3.2. Chromatographic Methods

  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity.

  • High-Performance Liquid Chromatography (HPLC) : Employed for quantitative analysis and impurity profiling.

4.1. Antimicrobial Activity

Triazole derivatives with sulfanyl groups often exhibit bactericidal or fungicidal properties due to interactions with microbial enzymes. While direct data for this compound is lacking, analogous structures show promise in targeting pathogens like E. coli and S. aureus.

4.2. Anticancer Potential

The triazole-phenol scaffold may inhibit kinases or disrupt DNA replication, though further studies are required.

Challenges and Optimization

  • Regioselectivity : Controlling the position of substituents on the triazole ring during synthesis requires careful reagent selection.

  • Yield Improvement : Reaction conditions (e.g., solvent choice, temperature) significantly impact yields, which vary widely (58–98% in analogous systems).

  • Stability Issues : The imine bond’s susceptibility to hydrolysis necessitates storage under dry conditions.

Future Research Directions

  • Mechanistic Studies : Elucidate the role of the sulfanyl group in biological interactions.

  • Structural Optimization : Explore substituent effects (e.g., electron-donating/withdrawing groups) on reactivity and efficacy.

  • Formulation Development : Investigate stability in pharmaceutical or agricultural formulations.

This synthesis highlights the compound’s potential in medicinal and agricultural applications, though further experimental validation is required. The provided analysis leverages structural analogs and mechanistic parallels to infer reactivity profiles.

Scientific Research Applications

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with potential applications in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis

Biological Activity

2-Methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure includes a methoxy group, a sulfanyl group, and a triazole ring, which are critical for its biological activity. The molecular formula is C11H12N4O2SC_{11}H_{12}N_4O_2S, with a molecular weight of 318.28 g/mol.

Property Value
Molecular FormulaC11H12N4O2S
Molecular Weight318.28 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, indicating potent antibacterial activity.

Case Study: Antibacterial Efficacy

In a comparative study of similar triazole derivatives:

  • Compound A : MIC = 15.625 μg/mL against S. aureus
  • Compound B : MIC = 31.25 μg/mL against E. coli

These results suggest that triazole derivatives can serve as effective antibacterial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies demonstrated its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. The antifungal activity was measured using the disk diffusion method and broth microdilution assays.

Table: Antifungal Activity Results

Fungal Strain Inhibition Zone (mm) MIC (μg/mL)
Candida albicans2025
Aspergillus fumigatus1830

Anticancer Activity

Emerging research highlights the anticancer potential of the compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF7. Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation.

The proposed mechanism involves the inhibition of topoisomerases and induction of oxidative stress within cancer cells, leading to programmed cell death. Further studies employing molecular docking simulations have indicated strong binding affinities to these targets .

Toxicity Studies

Understanding the toxicity profile is crucial for advancing this compound into clinical applications. Preliminary studies using computer prediction models alongside in vivo experiments have assessed acute toxicity levels. The results indicate a favorable safety profile at therapeutic doses, although further long-term studies are necessary to confirm these findings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A critical intermediate is 4-amino-5-sulfanyl-1,2,4-triazole , which reacts with a substituted benzaldehyde derivative (e.g., 2-methoxy-6-formylphenol) via Schiff base formation (imine linkage). Key parameters include:

  • pH control during condensation to favor imine formation.
  • Use of anhydrous conditions and catalysts like DIPEA ( ) to enhance reaction efficiency.
  • Temperature optimization (e.g., 40–70°C) to balance reaction rate and byproduct formation .
    Intermediates should be purified via column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) and monitored by TLC (Rf ~0.18–0.32 in hexane/EtOAc) .

Q. How is structural elucidation performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify functional groups. For example:
    • Methoxy protons appear as singlets at δ ~3.76–3.78 ppm.
    • Aromatic protons resonate as multiplets in δ 6.91–7.52 ppm ( ).
  • X-ray Crystallography : Single-crystal diffraction with SHELXL ( ) resolves the imine bond geometry and hydrogen-bonding networks. Refinement parameters (R-factor < 0.05) ensure accuracy, and twinning analysis may be required for disordered crystals .

Advanced Research Questions

Q. How can reaction mechanisms for triazole-thiol intermediate formation be validated?

Methodological Answer: Mechanistic studies require kinetic profiling and intermediate trapping :

  • Monitor reaction progress via HPLC-MS to detect transient species like thiocarbamoyl intermediates.
  • Isotopic labeling (e.g., ¹⁵N in amine precursors) can trace nitrogen incorporation into the triazole ring .
  • Computational DFT calculations (not directly cited in evidence but inferred) may model transition states for cyclocondensation steps.

Q. What strategies resolve crystallographic challenges (e.g., twinning or disorder) in this compound?

Methodological Answer:

  • Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios .
  • Disorder : Partial occupancy refinement with constraints (e.g., DFIX for bond lengths) stabilizes disordered sulfanyl or methoxy groups. For severe cases, low-temperature (100 K) data collection improves resolution .

Q. How can bioactivity assays be designed to evaluate this compound’s potential?

Methodological Answer: Leverage structural analogs (e.g., triazole-thiones with known antimicrobial or anticancer activity) as benchmarks ( ):

  • Antioxidant assays : Measure DPPH radical scavenging (IC₅₀) or FRAP activity.
  • Enzyme inhibition : Test against tyrosine kinases or cyclooxygenase-2 (COX-2) via fluorescence-based assays.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(14(13)21)10-17-20-15(18-19-16(20)23)11-6-3-2-4-7-11/h2-10,21H,1H3,(H,19,23)/b17-10+

InChI Key

JPPLAWRMOSLQFA-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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